N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1,5-dimethyl-1H-pyrazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1,5-dimethyl-1H-pyrazol-3-amine is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of fluorine and methyl groups, which can significantly influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1,5-dimethyl-1H-pyrazol-3-amine typically involves the reaction of appropriate pyrazole derivatives with fluorinated reagents. One common method includes the use of 5-fluoro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde as a starting material, which is then reacted with 1,5-dimethyl-1H-pyrazol-3-amine under specific conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .
Chemical Reactions Analysis
Types of Reactions
N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1,5-dimethyl-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrazole oxides, while reduction may produce pyrazole derivatives with reduced functional groups .
Scientific Research Applications
N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1,5-dimethyl-1H-pyrazol-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1,5-dimethyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The presence of fluorine and methyl groups can enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation .
Comparison with Similar Compounds
Similar Compounds
- **N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-1H-pyrazol-4-amine
- **1-substituted-2-(5-substituted-1-phenyl-1-H-pyrazol-3-yl)-1H-benzo[d]imidazole
Uniqueness
N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1,5-dimethyl-1H-pyrazol-3-amine is unique due to its specific substitution pattern, which can impart distinct chemical and biological properties compared to other pyrazole derivatives. The presence of both fluorine and methyl groups can enhance its stability, reactivity, and potential biological activities .
Properties
Molecular Formula |
C11H16FN5 |
---|---|
Molecular Weight |
237.28 g/mol |
IUPAC Name |
N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]-1,5-dimethylpyrazol-3-amine |
InChI |
InChI=1S/C11H16FN5/c1-7-5-10(15-16(7)3)13-6-9-8(2)14-17(4)11(9)12/h5H,6H2,1-4H3,(H,13,15) |
InChI Key |
MIGMZHXMXOYVJI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C)NCC2=C(N(N=C2C)C)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.